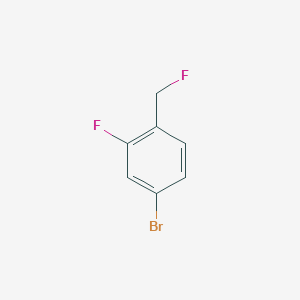

4-Bromo-2-fluoro-1-(fluoromethyl)benzene

Description

Contextualization of Halogenated Arenes in Contemporary Organic Chemistry

Halogenated arenes, or aryl halides, are aromatic compounds in which one or more hydrogen atoms on the benzene (B151609) ring have been replaced by a halogen. These compounds are of immense importance in contemporary organic chemistry, serving as versatile intermediates in a wide array of synthetic transformations. Their utility stems from the reactivity of the carbon-halogen bond, which can participate in various cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. This reactivity allows for the construction of complex molecular architectures from simpler precursors, making halogenated arenes indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The Role of Fluorine Substitution in Modulating Aromatic Reactivity and Molecular Properties

The introduction of fluorine atoms into an aromatic ring profoundly alters its chemical and physical properties. Fluorine is the most electronegative element, and its presence can significantly influence the electron distribution within the benzene ring. This strong inductive effect can modulate the reactivity of the aromatic system, often enhancing its stability and influencing the regioselectivity of further chemical reactions. Furthermore, the substitution of hydrogen with fluorine can impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are of particular interest in medicinal chemistry, where the strategic placement of fluorine atoms can lead to improved drug candidates with enhanced efficacy and pharmacokinetic profiles.

Specific Significance of the Fluoromethyl Group in Advanced Chemical Structures

The fluoromethyl group (-CH2F) is a key structural motif in many advanced chemical structures, particularly in the design of bioactive molecules. The replacement of a methyl group with a fluoromethyl group can lead to subtle yet significant changes in a compound's properties. The high electronegativity of the fluorine atom can alter the local electronic environment, influencing intermolecular interactions and conformational preferences. In the context of medicinal chemistry, the fluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and membrane permeability. Its unique steric and electronic properties make it a valuable tool for fine-tuning the biological activity of complex molecules.

Overview of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene within the Landscape of Fluorinated Arenes

This compound is a polysubstituted aromatic compound that combines the structural features of a halogenated arene with the unique properties imparted by fluorine and a fluoromethyl group. While detailed research findings and extensive data for this specific compound are not widely available in publicly accessible literature, its structure suggests its potential as a valuable intermediate in organic synthesis. The presence of bromine, fluorine, and a fluoromethyl group on the benzene ring offers multiple sites for chemical modification, allowing for the introduction of diverse functionalities.

Due to the limited availability of specific data for this compound, the following table presents information on a closely related compound, 4-Bromo-2-fluorobenzyl bromide, to provide some context on the physicochemical properties of similar structures.

| Property | Value |

| Molecular Formula | C7H5Br2F |

| Molecular Weight | 267.92 g/mol |

| Appearance | White to light yellow crystal powder |

| Melting Point | 33-36 °C |

| Density | 1.9094 g/mL at 25°C |

Data for 4-Bromo-2-fluorobenzyl bromide sigmaaldrich.comchemicalbook.com

Properties

IUPAC Name |

4-bromo-2-fluoro-1-(fluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXBEGYNCUAPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 4 Bromo 2 Fluoro 1 Fluoromethyl Benzene

Aromatic Substitution Reactions of the Compound

The benzene (B151609) ring of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene is substituted with two halogen atoms and a fluoromethyl group, all of which are electron-withdrawing by induction. This electronic profile significantly influences the molecule's susceptibility to both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. nih.govlibretexts.org In this compound, the fluorine atom at the C-2 position and the fluoromethyl group at the C-1 position deactivate the ring, making it more susceptible to nucleophilic attack compared to benzene.

The classic SNAr mechanism involves the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. nih.gov For this compound, substitution could potentially occur at either the bromine- or fluorine-substituted carbon atoms.

Reactivity at the C-F bond: The aromatic C-F bond is significantly polarized due to fluorine's high electronegativity. In the context of SNAr reactions, the rate-determining step is often the initial attack by the nucleophile. The strongly electron-withdrawing nature of fluorine makes the carbon atom it is attached to highly electrophilic and thus a prime target for nucleophiles. Interestingly, in many SNAr reactions, fluoride is a better leaving group than other halides because its strong inductive effect powerfully stabilizes the transition state leading to the Meisenheimer intermediate. youtube.com

Reactivity at the C-Br bond: While the C-Br bond is weaker than the C-F bond, bromine is generally considered a better leaving group in terms of its ability to depart as a stable anion. However, its weaker inductive effect compared to fluorine makes the attached carbon less electrophilic.

In contrast to SNAr, electrophilic aromatic substitution (EAS) is generally disfavored on electron-deficient rings. libretexts.orglibretexts.org All three substituents on this compound are deactivating towards electrophilic attack due to their inductive electron withdrawal.

The directing effects of the substituents are as follows:

Fluorine (at C-2): An ortho, para-director (though deactivating). It directs incoming electrophiles to the C-1, C-3, and C-5 positions.

Bromine (at C-4): An ortho, para-director (though deactivating). It directs incoming electrophiles to the C-3 and C-5 positions.

Fluoromethyl (-CH₂F) (at C-1): A meta-director (and deactivating) due to the strong inductive effect of the fluorine atom. It directs incoming electrophiles to the C-3 and C-5 positions.

Considering the available positions on the ring (C-3, C-5, and C-6), the directing effects of the substituents converge. The fluorine, bromine, and fluoromethyl groups all direct incoming electrophiles to the C-3 and C-5 positions. The C-6 position is sterically hindered and only weakly activated by the ortho-fluorine atom. Therefore, any successful electrophilic substitution would be expected to occur primarily at the C-3 or C-5 positions. However, forcing conditions would be required to overcome the strong deactivation of the ring.

Transformations Involving the Fluoromethyl Group

The fluoromethyl group (-CH₂F) introduces a reactive benzylic position that is distinct from the aromatic ring itself.

The benzylic C-F bond in the fluoromethyl group is generally strong and less reactive than corresponding benzylic C-Cl or C-Br bonds. However, it is more susceptible to nucleophilic substitution than the C-F bond on the aromatic ring under non-SNAr conditions. Transformations at this position would likely proceed through mechanisms that can accommodate the formation of a benzylic carbocation or involve direct displacement. The stability of a potential benzylic cation would be reduced by the electron-withdrawing effects of the fluorine and bromine atoms on the ring, making SN1-type reactions challenging. SN2 reactions would be possible with strong nucleophiles under appropriate conditions.

The benzylic C-H bonds of the fluoromethyl group are potential sites for radical reactions. The initiation of a radical at this position would lead to a benzylic radical intermediate. The stability of this radical is a key factor in the feasibility of such reactions. Mechanistic studies on related fluoroalkylated compounds have shown that radical intermediates can be involved in reaction pathways. nih.govresearchgate.net For example, radical inhibition experiments performed during palladium-catalyzed Heck-type reactions of secondary trifluoromethylated alkyl bromides confirmed the involvement of alkyl radicals. researchgate.net This suggests that radical processes, such as radical halogenation, could potentially be initiated at the fluoromethyl position of this compound under suitable conditions (e.g., using initiators like AIBN or UV light).

Cross-Coupling Reactions

The carbon-bromine bond is the most versatile site for cross-coupling reactions in this compound. The C-Br bond is significantly more reactive than the aromatic C-F bond in typical palladium-catalyzed cycles. This differential reactivity allows for selective functionalization at the C-4 position. A wide array of cross-coupling reactions, fundamental to modern organic synthesis, can be employed. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. ugr.estcichemicals.com It is a powerful method for forming carbon-carbon bonds and would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C-4 position. The reaction is generally tolerant of a wide range of functional groups.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.org This would result in the formation of a substituted alkene at the C-4 position of the benzene ring.

Sonogashira Coupling: This coupling reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net This provides a direct route to aryl-substituted alkynes.

The general conditions for these reactions are summarized in the table below, illustrating the versatility of the C-Br bond for building molecular complexity.

Table 1: Representative Cross-Coupling Reactions at the C-Br Bond

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl or Alkylarene |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Amine Base | Disubstituted Alkyne |

Palladium-Catalyzed Cross-Couplings (e.g., Sonogashira, Suzuki)

The carbon-bromine bond in this compound is the most labile site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds. adpharmachem.com The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Suzuki Coupling: The Suzuki reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. For this compound, a Suzuki reaction would replace the bromine atom with an aryl, vinyl, or alkyl group, providing a straightforward route to complex biphenyls and other substituted aromatic compounds. researchgate.net This reaction is highly valued for its mild conditions and the commercial availability of a wide range of boronic acids.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide. researchgate.netnih.gov Reacting this compound under Sonogashira conditions would introduce an alkynyl moiety at the bromine position. This transformation is crucial for the synthesis of conjugated enynes and other acetylenic compounds that are precursors to pharmaceuticals and advanced materials. researchgate.netnih.gov

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | Et₃N, Piperidine | THF, DMF |

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals can mediate transformations of aryl halides. While specific examples for this compound are not detailed in the reviewed literature, related compounds undergo various transition metal-catalyzed reactions. beilstein-journals.org These can include copper-catalyzed coupling reactions (e.g., Ullmann condensation), nickel-catalyzed couplings, and rhodium-catalyzed functionalizations. These methods can offer alternative reactivity, selectivity, or functional group tolerance compared to palladium-based systems. The development of new catalytic systems is an active area of research, continually expanding the toolbox for modifying fluorinated organic compounds. beilstein-journals.org

Derivatization Strategies and Functional Group Interconversions

Derivatization of this compound is key to exploring and expanding its chemical space for various applications. Strategies typically focus on the selective modification of its distinct functional groups.

Modifications at the Bromine Position for Expanded Chemical Space

The bromine atom is the most versatile handle for derivatization. As discussed, palladium-catalyzed cross-coupling reactions are the primary methods for replacing the bromine with a wide array of carbon-based substituents. nih.gov Other important transformations include:

Lithium-Halogen Exchange: Treatment with an organolithium reagent (e.g., n-butyllithium) can replace the bromine with lithium, generating a potent organometallic intermediate. This species can then react with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce diverse functional groups.

Grignard Reagent Formation: Reaction with magnesium metal can form the corresponding Grignard reagent, another powerful nucleophile for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, converting the aryl bromide into an arylamine by coupling with a primary or secondary amine.

Reactions at the Fluorine Position for Altered Electronic Properties

Direct reactions at the aromatic fluorine position are challenging due to the high strength of the C-F bond. C-F bond activation typically requires harsh conditions or specialized catalysts. mdpi.commdpi.com While nucleophilic aromatic substitution (SNAr) can replace an activated fluorine atom, the fluorine in this compound is not sufficiently activated by electron-withdrawing groups for this reaction to occur readily under standard conditions. Therefore, selective modification at the fluorine position in the presence of a more reactive bromine atom is generally not a preferred synthetic strategy.

Functionalization of the Aromatic Ring System for Structural Diversity

Further substitution on the aromatic ring can be achieved through electrophilic aromatic substitution. The directing effects of the existing substituents (Br, F, and CH₂F) will determine the position of the incoming electrophile. The fluorine and fluoromethyl groups are weakly deactivating, while the bromine is also deactivating. All three are ortho-, para-directing. Considering the existing substitution pattern, electrophilic attack would be directed to the positions ortho to the fluorine and bromine atoms, though steric hindrance may play a significant role in the regiochemical outcome. Potential reactions include nitration, halogenation, or Friedel-Crafts acylation, although the deactivated nature of the ring may require forcing conditions. nih.gov

Derivatization for Enhanced Analytical Detection and Resolution

For analytical purposes, such as chromatographic separation or spectroscopic detection, derivatization can be employed to enhance the molecule's properties. For example, introducing a chromophore via cross-coupling at the bromine position can significantly improve its detectability by UV-Vis spectroscopy. researchgate.net For chiral resolution of derivatives, a common strategy is to react the compound with a chiral auxiliary to form diastereomers, which can then be separated by standard chromatographic techniques like HPLC. While specific derivatization protocols for the analytical detection of this compound itself are not specified in the reviewed sources, these general principles are widely applied in analytical chemistry. researchgate.net

| Reactive Site | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Bromine | Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | -R (Aryl, Alkyl, etc.) |

| Bromine | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, base | -C≡C-R |

| Bromine | Lithium-Halogen Exchange | 1. n-BuLi; 2. Electrophile (E+) | -E (e.g., -CHO, -COOH) |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | -NO₂ |

Computational and Theoretical Investigations of 4 Bromo 2 Fluoro 1 Fluoromethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular properties of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene. These calculations can provide a detailed picture of the electron distribution and its implications for chemical reactivity.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that a molecule is more reactive and polarizable, as less energy is required to excite an electron from the HOMO to the LUMO.

For aromatic compounds, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-antibonding orbital. In this compound, the presence of electronegative halogen atoms and the fluoromethyl group is expected to influence the energies of these orbitals. The electron-withdrawing nature of the fluorine and bromine atoms would likely lower the energy of both the HOMO and LUMO compared to unsubstituted benzene.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -8.50 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 7.30 | Indicates molecular stability and chemical reactivity. A larger gap implies higher stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface of the molecule. Regions with a negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions with a positive potential (colored in blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map would be expected to show significant negative potential around the highly electronegative fluorine atom attached to the benzene ring and the fluorine atom of the fluoromethyl group. These regions would be the most likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the benzene ring and the fluoromethyl group would exhibit positive electrostatic potential, making them potential sites for nucleophilic interaction. The bromine atom, being less electronegative than fluorine, would also influence the charge distribution, likely creating a region of slightly negative or near-neutral potential. The MEP analysis provides a clear, visual representation of the molecule's charge landscape, corroborating predictions of reactivity based on electronegativity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the distribution of electron density into atomic orbitals and the bonds between atoms, offering insights into hybridization, charge distribution, and intramolecular interactions. NBO analysis can quantify the delocalization of electron density from filled "Lewis-type" orbitals (bonding orbitals and lone pairs) to empty "non-Lewis-type" orbitals (antibonding and Rydberg orbitals).

Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Indices)

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. By analyzing the changes in electron density upon the addition or removal of an electron, the Fukui function can pinpoint specific atoms that are most susceptible to a particular type of reaction. For this compound, these calculations would likely indicate that the carbon atoms attached to the electron-withdrawing fluorine and bromine atoms, as well as other positions on the aromatic ring, are potential sites for nucleophilic attack.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to charge transfer. |

| Global Electrophilicity Index (ω) | μ2 / 2η | Quantifies the global electrophilic nature of a molecule. |

| Fukui Functions | Varying formulas for f+(r), f-(r), f0(r) | Identify the most reactive sites for nucleophilic, electrophilic, and radical attacks, respectively. |

Conformational Analysis and Intramolecular Interactions

The presence of the fluoromethyl group (-CH₂F) introduces conformational flexibility to the this compound molecule. The rotation around the single bond connecting the fluoromethyl group to the benzene ring can lead to different spatial arrangements, or conformers. Computational methods can be employed to determine the relative energies of these conformers and to identify the most stable arrangement.

The conformational preference is governed by a combination of steric and electronic effects. Intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions between the fluoromethyl group and the adjacent fluorine atom on the ring, could play a role in stabilizing certain conformations. For instance, studies on related 2-substituted benzaldehydes have shown that planar conformations are often preferred, with the relative stability of cis and trans conformers depending on the solvent polarity. A detailed conformational analysis of this compound would involve mapping the potential energy surface as a function of the dihedral angle of the C-C-C-F bond, which would reveal the energy barriers to rotation and the geometries of the stable conformers.

Reaction Mechanism Studies

Theoretical studies can also be used to investigate the potential reaction mechanisms involving this compound. Given the presence of ortho-bromo and fluoro substituents, one plausible reaction pathway involves the formation of a highly reactive benzyne (B1209423) intermediate. The generation of benzyne from ortho-dihalobenzenes can be achieved using strong bases or organometallic reagents like lithium amalgam or magnesium.

In this mechanism, the reagent would first abstract the proton ortho to the fluorine and meta to the bromine, followed by the elimination of lithium bromide to form the benzyne. This benzyne intermediate could then be trapped by a suitable diene, such as furan, in a Diels-Alder reaction. Computational studies can model the transition states and intermediates involved in this process, providing insights into the reaction kinetics and thermodynamics. Understanding such reaction mechanisms is crucial for the synthetic applications of this compound as a building block in organic synthesis.

Elucidation of Reaction Pathways and Transition States

A critical aspect of computational chemistry is its ability to map out the intricate pathways of chemical reactions. This involves identifying the intermediate structures, transition states, and the sequence of bond-breaking and bond-forming events that constitute a reaction mechanism. For a molecule like this compound, this could involve, for example, nucleophilic substitution reactions at the benzylic position or at the aromatic ring, or metal-catalyzed cross-coupling reactions.

Theoretical calculations, often employing Density Functional Theory (DFT), can pinpoint the geometry of transition states—the highest energy point along a reaction coordinate. The characterization of these fleeting structures is crucial for understanding reaction kinetics and selectivity. However, no specific studies detailing the reaction pathways or transition states for this compound were identified.

Energetic Profiles of Key Transformations

For this compound, key transformations of interest would include those relevant to its synthesis or its further functionalization. Unfortunately, no published research containing the energetic profiles for reactions involving this specific compound could be located.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of compounds. These predictions are often compared with experimental data to confirm molecular structures.

Vibrational Spectra Simulations (FT-IR, Raman)

Theoretical calculations can simulate the vibrational spectra (both Infrared and Raman) of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This is a common practice in the study of substituted benzenes. For instance, studies on related compounds often utilize DFT methods, such as B3LYP, to predict vibrational modes. However, no specific simulated FT-IR or Raman data for this compound is available in the literature.

Nuclear Magnetic Resonance Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants. These calculations can aid in the assignment of complex spectra and provide insights into the electronic environment of the nuclei. While computational NMR studies have been performed on a variety of fluorinated and brominated aromatic compounds, specific calculations for this compound were not found.

Ultraviolet-Visible Absorption Maxima and Excitation Energies

Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. Such data provides information about the electronic structure and chromophores within a molecule. No theoretical UV-Vis spectral data for this compound has been reported.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can significantly influence the conformation and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and to study its effects. These models can predict how the polarity of the solvent might affect reaction barriers, the stability of different conformers, and spectroscopic properties. While the influence of solvents is a common theme in computational studies of reaction mechanisms and molecular properties, no such investigations have been published for this compound.

Advanced Spectroscopic Characterization of 4 Bromo 2 Fluoro 1 Fluoromethyl Benzene

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different chemical bonds. For 4-Bromo-2-fluoro-1-(fluoromethyl)benzene, characteristic absorption bands would be expected for the C-H, C-F, C-Br, and C=C bonds within the benzene (B151609) ring.

Key predicted FT-IR peaks would include:

Aromatic C-H stretching: Typically observed in the range of 3100-3000 cm⁻¹.

Aliphatic C-H stretching (CH₂F group): Expected in the 3000-2850 cm⁻¹ region.

Aromatic C=C stretching: A series of bands is anticipated between 1600 cm⁻¹ and 1450 cm⁻¹.

C-F stretching (fluoromethyl group): A strong absorption band is predicted in the 1100-1000 cm⁻¹ range.

C-F stretching (aromatic): This vibration is expected to appear in the 1250-1120 cm⁻¹ region.

C-Br stretching: A characteristic absorption is expected at lower wavenumbers, typically between 600 cm⁻¹ and 500 cm⁻¹.

Interactive Table 1: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (CH₂F) | 3000-2850 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-F Stretch (Aromatic) | 1250-1120 | Strong |

| C-F Stretch (CH₂F) | 1100-1000 | Strong |

| C-Br Stretch | 600-500 | Medium |

Raman Spectroscopy (FT-Raman, SERS)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for confirming the vibrations of the benzene ring and the C-Br bond. Symmetrical vibrations of the substituted benzene ring are often more prominent in the Raman spectrum than in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic protons and the methylene protons of the fluoromethyl group would give rise to distinct signals. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and bromine atoms. Spin-spin coupling between adjacent non-equivalent protons and between protons and fluorine nuclei would lead to complex splitting patterns, providing valuable structural information.

Interactive Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic H (multiple) | 7.0 - 7.6 | m (multiplet) | J(H,H), J(H,F) |

| Methylene H (CH₂F) | 5.4 - 5.8 | d (doublet) | J(H,F) ≈ 45-50 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbon atoms bonded to fluorine would exhibit splitting due to C-F coupling.

Interactive Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-Br | 110 - 120 | |

| Aromatic C-H | 115 - 135 | J(C,F) |

| Aromatic C-CH₂F | 125 - 135 | J(C,F) |

| Aromatic C-F | 155 - 165 | ¹J(C,F) ≈ 240-250 |

| CH₂F | 80 - 90 | ¹J(C,F) ≈ 160-170 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. wikipedia.org It has a wide chemical shift range, which minimizes signal overlap. wikipedia.org For this compound, two distinct signals would be expected: one for the aromatic fluorine and another for the fluorine in the fluoromethyl group. The chemical shifts and coupling patterns (coupling to protons and potentially long-range coupling to each other) would provide definitive structural confirmation. The signal for the fluoromethyl group would likely appear as a triplet due to coupling with the two adjacent protons, while the aromatic fluorine signal would be a more complex multiplet due to coupling with neighboring aromatic protons. wikipedia.org

Interactive Table 4: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic F | -110 to -130 | m (multiplet) | J(F,H) |

| CH₂F | -200 to -220 | t (triplet) | J(F,H) ≈ 45-50 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful tools for elucidating the complex structure of molecules like this compound by resolving overlapping signals in 1D NMR spectra and revealing connectivity between different nuclei.

COSY (Correlation Spectroscopy): This experiment would identify proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would reveal correlations between the aromatic protons on the benzene ring and any potential long-range couplings involving the fluoromethyl group protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would be crucial for assigning the specific carbon signals to their attached protons in both the aromatic ring and the fluoromethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC would be instrumental in establishing the connectivity across the molecule, for instance, by showing correlations from the fluoromethyl protons to the C1 carbon of the benzene ring and adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure. This could reveal the spatial relationship between the fluoromethyl group and the substituents on the benzene ring.

A hypothetical data table for the expected 2D NMR correlations is presented below.

| Proton (¹H) Signal | Correlated Proton (¹H) - COSY | Correlated Carbon (¹³C) - HSQC | Correlated Carbons (¹³C) - HMBC |

| Aromatic H-3 | Aromatic H-5 | C-3 | C-1, C-2, C-4, C-5 |

| Aromatic H-5 | Aromatic H-3, Aromatic H-6 | C-5 | C-1, C-3, C-4, C-6 |

| Aromatic H-6 | Aromatic H-5 | C-6 | C-2, C-4, C-5 |

| Fluoromethyl CH₂F | Aromatic H-6 (potential) | C (Fluoromethyl) | C-1, C-2, C-6 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition and thus the molecular formula of a compound. For this compound (C₇H₅BrF₂), HRMS would be used to confirm its exact mass. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Expected HRMS Data:

| Parameter | Expected Value |

| Molecular Formula | C₇H₅BrF₂ |

| Calculated Exact Mass [M]⁺ | 205.9593 u |

| Calculated Exact Mass [M+H]⁺ | 206.9671 u |

X-ray Crystallography and Solid-State Structural Analysis

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide definitive information about its three-dimensional structure in the solid state. This technique would determine bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-stacking, which influence the crystal packing.

Hypothetical Crystallographic Data:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 8.2 |

| β (°) | 105 |

| Z (molecules per unit cell) | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. shu.ac.uk For aromatic compounds like this compound, the absorption bands are typically due to π → π* transitions within the benzene ring. shu.ac.uk The positions and intensities of these bands can be influenced by the substituents on the ring. The solvent used can also affect the spectrum. shu.ac.uk

Expected UV-Vis Absorption Data:

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type |

| ~210 nm | ~8000 L mol⁻¹ cm⁻¹ | π → π |

| ~270 nm | ~1000 L mol⁻¹ cm⁻¹ | π → π |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-step Synthesis

4-Bromo-2-fluoro-1-(fluoromethyl)benzene is a strategic precursor in multi-step synthetic sequences. The differential reactivity of its C-Br and C-F bonds, along with the influence of the fluoromethyl group, enables chemists to perform selective transformations, building molecular complexity in a controlled and predictable manner.

The presence of a bromine atom on the aromatic ring makes this compound an ideal substrate for conversion into organometallic reagents, most notably boronic acid derivatives. These derivatives are cornerstone reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netugr.esnih.govfluorochem.co.uk The transformation typically involves a lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080) to yield the corresponding boronic acid or its ester.

The resulting (2-fluoro-4-(fluoromethyl)phenyl)boronic acid becomes a valuable coupling partner, enabling the formation of carbon-carbon bonds with various aryl or vinyl halides. nih.gov This methodology is fundamental for constructing biaryl structures, which are prevalent in medicinal chemistry and materials science. ugr.esgoogle.com Conversely, the parent compound itself can act as the halide partner in Suzuki-Miyaura reactions, coupling with a wide range of arylboronic acids to generate diverse fluorinated biphenyl (B1667301) derivatives. ugr.esresearchgate.net The reactivity in these coupling reactions is significantly influenced by the electronic effects of the fluorine substituents.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Aryl Halide Partner | Boronic Acid Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd nanoparticles on Graphene | Fluorinated Biphenyl | ugr.es |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | Pd nanoparticles on Graphene | Fluorinated Biphenyl | researchgate.netugr.es |

| rac-1-Benzyl-3α-bromo-3-fluoro-4α-phenylazetidine-2-one | Phenylboronic acid | Pd(PPh₃)₄ / CsF | Substituted Azetidinone | jst.go.jp |

| 2-Bromo-4-chlorophenyl-2-bromobutyrate | Phenylboronic acids | Pd(dppf)Cl₂ | Arylated Butyrate Ester | nih.gov |

The structural motifs accessible from this compound are of significant interest in materials science. Fluorinated biphenyls and polycyclic aromatic hydrocarbons (PAHs), synthesized using this compound as a key building block, are precursors to advanced polymers, liquid crystals, and optical materials. ugr.esrsc.org

The incorporation of fluorine atoms into polymer backbones can drastically alter their physical and chemical properties. Benefits include enhanced thermal stability, improved solubility in specific organic solvents, and modified electronic characteristics (e.g., lowering HOMO/LUMO energy levels). rsc.org These features are highly desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The defined regiochemistry of this compound allows for the precise placement of fluorine atoms, enabling fine-tuning of the final material's properties.

The compound serves as a versatile scaffold for the construction of more complex aromatic and heterocyclic systems. adpharmachem.com The bromo- and fluoro- substituents can be selectively manipulated to build intricate molecular frameworks. For instance, the bromine atom can be replaced via various cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) to introduce alkynyl or amino functionalities, respectively.

Furthermore, derivatives of this scaffold, such as 4-bromo-2-fluoroaniline, are used in condensation reactions to form heterocyclic rings. researchgate.net The synthetic pathway often involves an initial nucleophilic substitution or coupling reaction, followed by an intramolecular cyclization to forge the heterocyclic core. researchgate.netnih.gov This approach provides access to fluorinated analogues of important heterocyclic families like pyridines, imidazoles, and pyrazoles, which are of immense interest in pharmaceutical research. researchgate.netrsc.org

Development of Novel Fluoroorganic Reagents and Catalysts

The field of fluoroorganic chemistry continuously seeks new reagents and building blocks. Compounds like this compound hold potential not just as substrates but also as precursors to novel reagents. The activation of its C-F bonds, although challenging, represents a frontier in synthetic chemistry. researchgate.netresearchgate.netnih.gov If selective C-F bond activation can be achieved, it would open up new pathways for functionalization, allowing the molecule to be used in ways that are currently inaccessible. rsc.orgspringernature.com For example, transformation of the fluoromethyl group could lead to the development of new electrophilic or nucleophilic fluorinating agents.

Strategies for Isotopic Labeling (e.g., ¹⁸F-labeling for Radiotracer Development)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). nih.govfrontiersin.org The development of novel ¹⁸F-labeled radiotracers is crucial for diagnosing diseases and for drug development. acs.org

This compound can be considered a potential precursor for ¹⁸F-radiotracer synthesis. One common strategy for introducing ¹⁸F into an aromatic ring is through nucleophilic aromatic substitution (SNAr). nih.gov In this strategy, a suitable leaving group on an activated aromatic ring is displaced by [¹⁸F]fluoride. While the C-Br bond is more reactive towards metal-catalyzed coupling, under SNAr conditions with a highly activated ring, it could potentially be displaced. More commonly, precursor molecules are designed with leaving groups like nitro or trimethylammonium groups, which are more readily displaced by [¹⁸F]fluoride. nih.gov A synthetic route starting from this compound could be designed to install such a leaving group, making it a valuable precursor for the radiosynthesis of PET probes. acs.org

Exploitation of Fluorine's Electronic Effects in Synthetic Design

The strategic placement of fluorine atoms in this compound profoundly influences its reactivity and is a key aspect of its utility in synthetic design. Fluorine is the most electronegative element, and its presence on the aromatic ring and the methyl group exerts strong electron-withdrawing effects through induction. researchgate.net

These electronic effects have several important consequences:

Activation of the C-Br Bond: The electron-withdrawing nature of the fluorine substituents makes the carbon atom attached to the bromine more electrophilic, facilitating oxidative addition in palladium-catalyzed cross-coupling cycles. This often leads to milder reaction conditions and higher yields compared to non-fluorinated analogues.

Modulation of Acidity: The fluorine atoms increase the acidity of the aromatic protons, which can influence regioselectivity in reactions such as directed ortho-metalation.

Bioisosterism: In medicinal chemistry, fluorine is often used as a bioisostere for hydrogen or a hydroxyl group. researchgate.net The fluoromethyl group (CH₂F) can act as a bioisostere for a hydroxyl (OH) or thiol (SH) group, potentially forming hydrogen bonds and improving metabolic stability by blocking sites of oxidative metabolism. researchgate.net

By understanding and exploiting these electronic effects, chemists can use this compound to design and synthesize target molecules with tailored chemical, physical, and biological properties. researchgate.net

Future Research Directions and Emerging Trends

Development of Greener and Sustainable Synthetic Pathways

The future synthesis of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene and its derivatives is increasingly geared towards environmentally benign methodologies that reduce waste, avoid hazardous reagents, and improve atom economy.

Key research areas include:

Late-Stage C-H Functionalization: A major goal is to move beyond classical multi-step syntheses that often involve protecting groups and pre-functionalized precursors. Future pathways will likely focus on the direct, selective C-H activation of simpler precursors. This approach avoids the need to pre-functionalize the substrate, allowing for more efficient and waste-reducing synthetic routes. cas.cn

Alternative Fluorinating and Brominating Agents: Traditional methods like the Balz-Schiemann reaction for fluorination suffer from drawbacks such as high temperatures and the use of toxic solvents and reagents. researchgate.netnih.gov Research is trending towards the use of safer, easier-to-handle electrophilic fluorinating agents like Selectfluor. numberanalytics.comoup.com Similarly, moving from expensive brominating agents like N-bromosuccinimide to more atom-economical sources like elemental bromine is a target for reducing synthesis costs and environmental impact. google.com

Biocatalysis and Enzymatic Synthesis: The use of enzymes, such as fluorinases and cytochrome P450s, for creating C-F bonds represents a frontier in green chemistry. nih.gov Developing enzymatic systems that can regioselectively fluorinate or functionalize aromatic rings could provide highly efficient and sustainable routes to complex fluorinated compounds under mild, aqueous conditions. nih.gov

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Late-Stage C-H Functionalization | Directly converting C-H bonds on a simpler aromatic core to C-F, C-Br, or C-CH2F bonds. cas.cn | Reduces step count, minimizes waste, avoids protecting groups. |

| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive chemical reactions, often solvent-free. dtu.dk | Reduces or eliminates solvent use, can lower reaction temperatures, and offers a safer alternative to traditional methods. dtu.dk |

| Enzymatic Synthesis | Employing enzymes like fluorinases or engineered P450s to catalyze specific fluorination or functionalization steps. nih.gov | High selectivity, mild reaction conditions (aqueous, room temperature), environmentally friendly. |

| Electrochemical Methods | Using electricity to drive fluorination reactions, offering a sustainable alternative to chemical reagents. numberanalytics.comnumberanalytics.com | Avoids toxic reagents, can be more efficient and selective. numberanalytics.com |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic interplay of the substituents in this compound opens doors to exploring new chemical reactions. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring. numberanalytics.com

Future research will likely investigate:

Advanced Cross-Coupling Reactions: While the bromo group is a reliable handle for classic palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), research is expanding to include nickel-catalyzed or photoredox-catalyzed transformations. These methods can offer different reactivity profiles, milder reaction conditions, and tolerance for a broader range of functional groups.

Activation of C-F Bonds: Historically, the carbon-fluorine bond has been considered one of the strongest in organic chemistry and largely inert. alfa-chemistry.com However, an emerging area of research is the selective catalytic activation and functionalization of C-F bonds. Future work could uncover conditions to selectively replace the aryl-fluorine of this compound, enabling transformations previously considered impossible.

Fluoromethyl Group Transformations: The monofluoromethyl group (CH₂F) itself presents unique reactivity. Research into its deprotonation to form a fluorinated carbanion or its participation in radical reactions could lead to novel synthetic pathways for elaborating this part of the molecule. oup.com

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis of many organofluorine compounds involves hazardous reagents (like HF), exothermic reactions, or unstable intermediates (like diazonium salts). researchgate.netvapourtec.comwikipedia.org Flow chemistry, which involves performing reactions in a continuous stream through a reactor, is a powerful technology to mitigate these challenges.

Emerging trends in this area include:

Safer Handling of Hazardous Reagents: Flow reactors allow for the in-situ generation and immediate consumption of hazardous intermediates, minimizing operator exposure and the risks associated with storing unstable compounds. vapourtec.com This is particularly relevant for diazotization reactions, which are a common route to aryl fluorides. researchgate.netnih.gov

Enhanced Reaction Control and Scalability: The high surface-area-to-volume ratio in microreactors provides superior control over reaction parameters like temperature and mixing. mit.edu This leads to higher yields, better selectivity, and safer operation, especially for highly exothermic fluorination reactions. vapourtec.com

Automated Synthesis Platforms: Integrating flow reactors with automated control systems and real-time analytics enables high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives based on the this compound scaffold.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting and understanding the behavior of complex molecules like this compound.

Future applications of computational modeling will focus on:

Predicting Reaction Outcomes: DFT calculations can model reaction pathways and transition states to predict the regioselectivity of electrophilic aromatic substitutions or the feasibility of novel cross-coupling reactions. nih.govnih.gov This can guide experimental design, saving time and resources. For instance, modeling can help predict the most likely site for further substitution on the aromatic ring.

Mechanism Elucidation: Computational studies can provide deep insight into reaction mechanisms, such as the oxidative addition and reductive elimination steps in palladium-catalyzed Suzuki reactions involving fluorinated aryl bromides. nih.govmdpi.com Understanding these mechanisms is crucial for optimizing reaction conditions and catalyst design.

Screening for Material Properties: The electronic properties of molecules, such as HOMO/LUMO energy levels, can be calculated to predict their potential utility in functional materials like OLEDs. nih.gov This allows for the in-silico screening of potential candidate molecules before undertaking laborious synthesis.

Applications in Next-Generation Functional Materials

The incorporation of fluorine atoms and fluorinated groups into organic molecules can profoundly alter their physical and chemical properties, making them ideal candidates for advanced materials. sigmaaldrich.comossila.com The stability, lipophilicity, and electronic characteristics imparted by the fluoro- and fluoromethyl groups in this compound make it a promising building block.

Potential future applications include:

Organic Electronics: Fluorinated aromatic compounds are widely used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), particularly as hosts for blue emitters, due to their high thermal stability and wide band-gaps. numberanalytics.commdpi.com Derivatives of this compound could be explored as monomers for polymers or as core structures for small-molecule emitters and charge-transport materials.

High-Performance Polymers: The C-F bond's strength and the low polarizability of fluorinated compounds contribute to high thermal stability and chemical resistance. youtube.com This makes them suitable for creating fluoropolymers with applications in extreme environments, such as specialty coatings, membranes, and insulators.

Liquid Crystals: The introduction of fluorine can significantly influence the mesomorphic properties of molecules. The specific substitution pattern of this compound could be exploited to design novel liquid crystal materials for display technologies.

| Material Class | Potential Role of this compound | Key Properties Imparted by Fluorine |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Core structure for host materials, emitters, or charge-transport layers. mdpi.com | High thermal stability, wide energy band-gap, enhanced electron transport. numberanalytics.com |

| Fluoropolymers | Monomer for polymerization after conversion of the bromo-group. | Chemical inertness, thermal resistance, low surface energy, hydrophobicity. |

| Liquid Crystals | Core molecular scaffold. | Modulation of dielectric anisotropy, viscosity, and mesophase stability. |

| Agrochemicals | Intermediate for creating herbicides, insecticides, or fungicides. ossila.com | Increased metabolic stability, enhanced binding affinity to biological targets. youtube.com |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Bromo-2-fluoro-1-(fluoromethyl)benzene?

- Methodology : A feasible approach involves halogenation and functional group interconversion. For example, fluoromethylation of bromo-fluorobenzene precursors can be achieved using fluoromethylating agents (e.g., Selectfluor®) under controlled conditions. Purification via column chromatography with hexane/ethyl acetate (3:1) is effective for isolating similar halogenated aromatics . Optimize reaction parameters (temperature, solvent polarity) to improve yield and minimize side reactions like dehalogenation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR to confirm substitution patterns and fluoromethyl group integration. F NMR is critical for identifying fluorine environments .

- GC-MS/EI-MS : Analyze molecular ion peaks (e.g., m/z 232 for similar bromo-fluoro compounds) and fragmentation patterns to verify purity and structure .

- IR : Identify C-F (1080–1020 cm) and C-Br (680–515 cm) stretches to confirm functional groups .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact and inhalation .

- First Aid : Immediate flushing with water for 15+ minutes is required for skin/eye exposure. Contaminated clothing must be removed and washed before reuse .

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodology :

- Solvent Selection : Polar aprotic solvents like DMSO or acetonitrile enhance fluoromethylation efficiency while reducing side reactions .

- Catalytic Systems : Screen palladium or copper catalysts to improve regioselectivity in cross-coupling steps .

- Kinetic Analysis : Use in-situ monitoring (e.g., HPLC or Raman spectroscopy) to track intermediate formation and adjust reaction time/temperature dynamically .

Q. What strategies enhance the reactivity of the fluoromethyl group in cross-coupling reactions?

- Methodology :

- Activation via Metalation : Employ Grignard or organozinc reagents to generate fluoromethyl-metal intermediates for Suzuki-Miyaura couplings .

- Protecting Groups : Temporarily protect the bromine site using silyl or trityl groups to direct fluoromethyl reactivity .

- Radical Pathways : Explore photoredox catalysis (e.g., Ru(bpy)) to generate fluoromethyl radicals for C–H functionalization .

Q. How can conflicting stability data under varying storage conditions be resolved?

- Methodology :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate long-term degradation. Monitor via HPLC and F NMR to identify decomposition products .

- Isotopic Labeling : Use deuterated analogs (e.g., 4-Bromofluorobenzene-d4) to trace degradation pathways and validate stability models .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., cytochrome P450). Validate with MD simulations to assess dynamic interactions .

- QSAR Models : Train models on halogenated benzene datasets to correlate substituent positions with bioactivity (e.g., antifungal efficacy against Candida albicans) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.